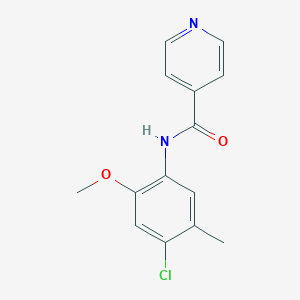![molecular formula C17H18BrNO3 B270850 6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)
6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C19H23BrN2O3, and is commonly referred to as "Compound X."
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This inhibition can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. Additionally, Compound X has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using Compound X is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Compound X, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various diseases.
2. Development of new synthetic methods for the production of Compound X and related compounds.
3. Exploration of its potential use in the development of new materials with unique properties.
4. Investigation of its potential as a tool for studying enzyme and protein inhibition.
5. Study of its potential applications in agriculture and food science.
In conclusion, Compound X is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesemethoden
The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethylphenylacetonitrile with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with sodium methoxide to yield Compound X. The purity of the final product is typically determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Compound X has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In organic synthesis, Compound X has been utilized as a building block for the synthesis of complex molecules. In material science, Compound X has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
Molekularformel |
C17H18BrNO3 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
2-bromo-N-(2,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-4-11(8(2)5-7)19-16(20)12-9-6-10-13(12)17(21)22-15(10)14(9)18/h3-5,9-10,12-15H,6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
HNVOSKZUPCGDGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)

![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)

![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)

![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)
